molecular formula C16H14N4O2 B2713008 1-[1-(furan-2-carbonyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole CAS No. 1797757-31-3

1-[1-(furan-2-carbonyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole

Cat. No.: B2713008
CAS No.: 1797757-31-3
M. Wt: 294.314
InChI Key: TVWNFTLQMSIKDG-UHFFFAOYSA-N
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Description

1-[1-(furan-2-carbonyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole is a complex organic compound that features a unique combination of furan, azetidine, and triazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural novelty, which may offer unique interactions with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(furan-2-carbonyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole typically involves multi-step reactions starting from readily available precursors. One common approach is the cycloaddition reaction, where azetidinone derivatives are synthesized via [2+2] cycloaddition reactions involving ketenes and imines . The furan-2-carbonyl group can be introduced through acylation reactions using furan-2-carbonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the cycloaddition steps and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[1-(furan-2-carbonyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The azetidine ring can be reduced to form azetane derivatives.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Azetane derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-[1-(furan-2-carbonyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    1-(furan-2-yl)-3-phenyl-1H-1,2,3-triazole: Lacks the azetidine ring, which may result in different biological activities.

    1-(furan-2-carbonyl)-3-phenyl-1H-1,2,3-triazole: Similar structure but without the azetidine ring, potentially affecting its reactivity and interactions.

    1-(furan-2-carbonyl)azetidin-3-yl-1H-1,2,3-triazole: Similar but lacks the phenyl group, which may influence its binding properties.

Uniqueness

1-[1-(furan-2-carbonyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole is unique due to the presence of all three rings (furan, azetidine, and triazole) in a single molecule. This combination provides a diverse range of chemical reactivity and potential biological activities, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

furan-2-yl-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2/c21-16(15-7-4-8-22-15)19-9-13(10-19)20-11-14(17-18-20)12-5-2-1-3-6-12/h1-8,11,13H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVWNFTLQMSIKDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CO2)N3C=C(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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